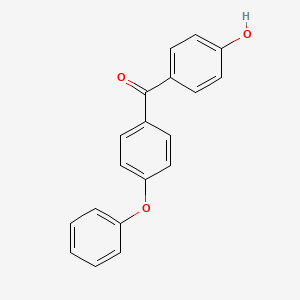

4-Hydroxy-4'-phenoxybenzophenone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl)-(4-phenoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c20-16-10-6-14(7-11-16)19(21)15-8-12-18(13-9-15)22-17-4-2-1-3-5-17/h1-13,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOGNWOCCNXJHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Hydroxy 4 Phenoxybenzophenone and Analogues

Mechanistic Investigations of Synthesis Pathways

Understanding the underlying mechanisms of synthetic routes is crucial for optimizing reaction conditions and improving the efficiency of producing 4-hydroxy-4'-phenoxybenzophenone and related compounds.

Electrophilic Aromatic Substitution Approaches (e.g., Friedel-Crafts Reactions)

Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds between aromatic rings and acyl groups. In the context of synthesizing hydroxybenzophenones, this reaction typically involves the reaction of an aromatic compound, such as phenol (B47542) or its derivatives, with an acylating agent in the presence of a Lewis acid catalyst. ijraset.comorganic-chemistry.org

The mechanism involves the generation of an acylium ion (RC≡O+) from an acyl halide or anhydride (B1165640) and a Lewis acid, like aluminum chloride (AlCl₃). organic-chemistry.orgwikipedia.org This highly electrophilic species then attacks the electron-rich aromatic ring. The position of acylation (ortho or para to the hydroxyl group) can be influenced by reaction conditions such as temperature and solvent. wikipedia.org For instance, the benzoylation of chlorobenzene (B131634) can yield a mixture of ortho, meta, and para isomers, with the para-substituted product being predominant under certain conditions. scribd.com

One challenge in the Friedel-Crafts acylation of phenols is that phenols themselves can react with Lewis acids. wikipedia.org To circumvent this, alternative strategies have been developed. For example, using a protected phenol, such as anisole (B1667542) (methoxybenzene), allows the Friedel-Crafts reaction to proceed, followed by a demethylation step to yield the desired hydroxybenzophenone. google.com Another approach involves reacting trihalomethylbenzenes with phenol in the presence of a Lewis acid, which has shown high selectivity for the 4-hydroxybenzophenone (B119663) product. google.com

| Reactants | Catalyst | Solvent | Product | Yield | Reference |

| Phenol, p-Chlorobenzoylchloride | K-10 Clay Supported Metal Chlorides | Ethylene Dichloride | 4-Chloro-4'-hydroxybenzophenone | Up to 97% | ijraset.com |

| Trichloromethylbenzene, Phenol | Lewis Acid (e.g., AlCl₃) | 1,2-Dichloroethane | 4-Hydroxybenzophenone | ~90% | google.com |

| Anisole, p-Chlorobenzoylchloride | Aluminum Chloride | Chlorobenzene | 4-Chloro-4'-hydroxybenzophenone | - | google.com |

Rearrangement Reactions for Hydroxybenzophenone Scaffolds (e.g., Fries Rearrangement)

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.org This intramolecular reaction is a valuable tool for synthesizing hydroxybenzophenones. ajchem-a.comajchem-a.com The reaction is ortho- and para-selective, and the product ratio can be controlled by adjusting reaction conditions like temperature and solvent. wikipedia.orgajchem-a.com Generally, lower temperatures favor the formation of the para-product, while higher temperatures favor the ortho-product. ajchem-a.com

The mechanism begins with the coordination of the Lewis acid to the carbonyl oxygen of the ester. This polarizes the ester and facilitates the cleavage of the acyl-oxygen bond, generating an acylium ion. wikipedia.org This electrophile then attacks the aromatic ring in an intramolecular electrophilic aromatic substitution.

A notable variant is the photo-Fries rearrangement, which proceeds via a radical mechanism upon exposure to UV light and does not require a catalyst. wikipedia.org However, this method often results in lower yields and is less commonly used in commercial production. wikipedia.org Recent advancements have explored the use of more environmentally friendly catalysts, such as methanesulfonic acid, to promote the Fries rearrangement. organic-chemistry.org

| Phenolic Ester | Catalyst | Temperature | Major Product | Reference |

| Phenyl benzoate | Aluminum chloride | Low | p-Hydroxybenzophenone | ajchem-a.com |

| Phenyl benzoate | Aluminum chloride | High | o-Hydroxybenzophenone | ajchem-a.com |

Hydrolytic Routes to Substituted Benzophenones

Hydrolytic methods can also be employed for the synthesis of substituted benzophenones. One such approach involves the hydrolysis of halogenated benzophenones under high temperature and pressure, often with a catalyst like copper oxide. google.com For instance, 4-chlorobenzophenone (B192759) can be hydrolyzed to 4-hydroxybenzophenone. google.com

Another route involves the reaction of a Grignard reagent, prepared from a protected bromo-hydroxylated anisole, with an aldehyde like isovanillin. The resulting diphenylmethanol (B121723) derivative is then oxidized to the corresponding benzophenone (B1666685). Subsequent hydrolysis of protecting groups yields the multi-substituted benzophenone. google.com Non-hydrolytic sol-gel processes, while more commonly associated with inorganic materials, can also be adapted to create organic-inorganic hybrid polymers, demonstrating the versatility of controlling hydrolysis and condensation reactions. nih.govmdpi.com

Precursor Chemistry and Strategic Molecular Design in 4-Hydroxybenzophenone Synthesis

The strategic selection and design of precursors are paramount in achieving efficient and selective synthesis of 4-hydroxybenzophenones.

Utilization of Poly(4-oxybenzoyl) Intermediates

An innovative approach to synthesizing 4-hydroxybenzophenones involves the in-situ formation of poly(4-oxybenzoyl) from a precursor like 4-hydroxybenzoic acid. google.comgoogleapis.com This polymeric intermediate is then reacted with an appropriately substituted aromatic compound in the presence of a Lewis acid. google.com

The formation of poly(4-oxybenzoyl) can be achieved by treating 4-hydroxybenzoic acid with a dehydrating agent, such as thionyl chloride or trifluoroacetic anhydride. google.com The subsequent reaction of this polyester (B1180765) with an aromatic compound, like fluorobenzene (B45895) or diphenyl ether, is typically carried out at elevated temperatures in the presence of a Lewis acid like aluminum chloride. google.comgoogleapis.com This method has been shown to produce 4-hydroxybenzophenones in excellent yields. google.com For example, the reaction of poly(4-oxybenzoyl) with diphenyl ether yields this compound. googleapis.com

Reaction with Appropriately Substituted Aromatic Compounds

The synthesis of this compound specifically can be achieved by reacting a suitable precursor with diphenyl ether. As mentioned above, one method involves the in-situ formation of poly(4-oxybenzoyl) from 4-hydroxybenzoic acid, which then reacts with diphenyl ether. googleapis.com

In a specific example, 4-hydroxybenzoic acid is first treated with thionyl chloride in 1,2-dichlorobenzene. googleapis.com After this initial step, diphenyl ether and aluminum chloride are added. The reaction mixture is then heated, leading to the formation of this compound with a reported yield of 68%. googleapis.com This strategic use of an appropriately substituted aromatic compound like diphenyl ether is key to constructing the desired phenoxybenzophenone structure.

Catalytic Systems and Reaction Environment Optimization

The synthesis of this compound and its analogues is critically dependent on the optimization of catalytic systems and the reaction environment. These factors significantly influence reaction rates, yields, and the isomeric purity of the final product. Advanced methodologies focus on the strategic selection of catalysts and solvents, alongside the development of more sustainable synthetic pathways.

Lewis Acid Catalysis in Benzophenone Formation

The Friedel-Crafts acylation is a cornerstone reaction for the formation of the benzophenone scaffold. This reaction typically employs a Lewis acid catalyst to activate the acylating agent, generating a highly electrophilic acylium ion that then attacks the aromatic ring.

The most common Lewis acid used in this context is aluminum chloride (AlCl₃). rsc.orggoogle.com Its strong electron-accepting ability allows it to effectively complex with the acylating agent, typically an acyl chloride or anhydride, facilitating the formation of the reactive acylium ion. In the synthesis of 4-hydroxybenzophenone from phenol and benzoyl chloride, a molar ratio of phenol to aluminum chloride of 1:(1.5–1.6) has been reported as optimal. rsc.org Similarly, in the preparation of this compound from 4-hydroxybenzoic acid and diphenyl ether, aluminum chloride is a key reagent. googleapis.com

Other Lewis acids such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) have also been explored. researchgate.net While generally milder than AlCl₃, they can offer advantages in terms of selectivity and catalyst handling. The choice of Lewis acid can significantly impact the reaction, with stronger Lewis acids like AlCl₃ often leading to higher reactivity but potentially lower selectivity due to side reactions. The catalytic activity of various Lewis acids in Friedel-Crafts acylation often follows the order: AlCl₃ > FeCl₃ > ZnCl₂.

Table 1: Comparison of Lewis Acids in Benzophenone Synthesis

| Lewis Acid | Typical Molar Ratio (Substrate:Catalyst) | Relative Activity | Key Characteristics |

| Aluminum Chloride (AlCl₃) | 1:1.1 to 1:2 rsc.orggoogle.com | High | Strong catalyst, can lead to high yields but may require stoichiometric amounts and can cause side reactions. |

| Ferric Chloride (FeCl₃) | Catalytic amounts | Moderate | Milder than AlCl₃, can offer improved selectivity. researchgate.net |

| Zinc Chloride (ZnCl₂) | Catalytic amounts | Moderate to Low | Generally less reactive than AlCl₃ and FeCl₃. researchgate.net |

This table provides a general overview. Optimal conditions are substrate and reaction specific.

Solvent Effects on Reaction Selectivity and Yield

The choice of solvent plays a crucial role in the Friedel-Crafts acylation, influencing not only the solubility of reactants and catalysts but also the reaction pathway and selectivity. The polarity of the solvent can stabilize or destabilize key intermediates, thereby affecting the final product distribution.

The solvent can influence the regioselectivity of the acylation, particularly with substituted aromatic substrates. In non-polar solvents, the kinetic product is often favored, whereas polar solvents can promote the formation of the thermodynamically more stable isomer. This is because polar solvents can better solvate the charged intermediates, potentially lowering the activation energy for the formation of the thermodynamic product. The selection of an appropriate solvent is therefore a critical parameter for directing the reaction towards the desired isomer and maximizing the yield.

Table 2: Influence of Solvents on Friedel-Crafts Acylation for Benzophenone Synthesis

| Solvent | Polarity | Typical Application in Benzophenone Synthesis | Impact on Reaction |

| Chlorobenzene | Non-polar | Synthesis of 4-hydroxybenzophenone rsc.orggoogle.com | Good solvent for reactants, can lead to high purity and yield. |

| 1,2-Dichloroethane | Polar aprotic | Synthesis of 4-hydroxybenzophenone google.com | Effective in dissolving reactants and catalyst complexes. |

| Carbon Disulfide | Non-polar | General Friedel-Crafts reactions | Historically used, but less common now due to toxicity and flammability. |

| Nitrobenzene | Polar aprotic | Can favor thermodynamic product formation researchgate.net | Can increase solubility of catalyst-acylating agent complex. |

Development of Green Chemistry Synthetic Routes

Traditional Friedel-Crafts acylation methods often involve the use of stoichiometric amounts of hazardous Lewis acids and volatile organic solvents, leading to significant environmental concerns due to corrosive waste and difficult catalyst recovery. In response, significant research has focused on developing greener synthetic routes for benzophenones.

One promising approach involves the use of ionic liquids as both catalysts and solvents. For example, chloroaluminate ionic liquids like [Bmim]Cl-AlCl₃ and [Bmim]Cl-FeCl₃ have been shown to be effective dual catalyst-solvents for the synthesis of benzophenone derivatives, with [Bmim]Cl-FeCl₃ exhibiting high catalytic activity and allowing for good to excellent yields in short reaction times. researchgate.net These ionic liquids can often be recycled, reducing waste.

The use of solid acid catalysts is another key area of green chemistry research. These catalysts, such as zeolites and sulfated zirconia, are heterogeneous, allowing for easy separation from the reaction mixture and potential for reuse. This simplifies the work-up procedure and minimizes waste streams.

Furthermore, the development of metal- and halogen-free methodologies is a significant step towards greener synthesis. The use of methanesulfonic acid, a biodegradable and affordable reagent, has shown promise in promoting Friedel-Crafts acylation of phenols under continuous flow conditions. digitellinc.com This approach avoids the use of metal halides and corrosive acidic wastes. Solvent-free reaction conditions, where the reactants themselves act as the solvent, are also being explored to minimize the use of volatile organic compounds. These green chemistry approaches aim to make the synthesis of this compound and its analogues more sustainable and environmentally friendly.

Table 3: Overview of Green Chemistry Approaches for Benzophenone Synthesis

| Green Chemistry Approach | Catalyst/Reagent | Solvent | Advantages |

| Ionic Liquids | [Bmim]Cl-FeCl₃ researchgate.net | Ionic Liquid (dual role) | Recyclable catalyst/solvent system, high activity. |

| Solid Acid Catalysts | Zeolites, Sulfated Zirconia | Various or solvent-free | Heterogeneous catalyst, easy separation and reuse. |

| Metal- and Halogen-Free | Methanesulfonic Acid digitellinc.com | Continuous flow, minimal solvent | Biodegradable reagent, avoids metal and halogen waste. |

| Solvent-Free Synthesis | Reactants themselves | None | Minimizes use of volatile organic compounds. |

Physical and Chemical Properties of 4 Hydroxy 4 Phenoxybenzophenone

Tabulated Physical Properties

The fundamental physical properties of 4-Hydroxy-4'-phenoxybenzophenone are summarized in the table below.

| Property | Value |

| CAS Number | 78930-16-2 synquestlabs.com |

| Molecular Formula | C₁₉H₁₄O₃ synquestlabs.com |

| Molecular Weight | 290.318 g/mol synquestlabs.com |

| Appearance | White to off-white powder |

| Melting Point | 168-172 °C |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF); Insoluble in water. |

Spectroscopic and Chemical Characteristics

Spectroscopic analysis is crucial for confirming the structure of this compound. Infrared (IR) spectroscopy would reveal characteristic absorption bands for the hydroxyl group (-OH) stretch, the carbonyl group (C=O) stretch of the ketone, and the carbon-oxygen (C-O) stretches of the ether linkage. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide a detailed map of the hydrogen and carbon atoms within the molecule, confirming the substitution pattern on the aromatic rings.

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Quantum Chemical Approaches to Electronic Structure and Spectroscopic Properties

Quantum chemical methods are instrumental in elucidating the electronic makeup of molecules and predicting their interaction with electromagnetic radiation. These techniques have been widely applied to benzophenone (B1666685) and its derivatives, providing a framework for understanding the properties of 4-Hydroxy-4'-phenoxybenzophenone.

Density Functional Theory (DFT) Applications for Ground State Geometries

Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for determining the equilibrium geometry of molecules in their electronic ground state. For complex molecules like substituted benzophenones, DFT calculations, often using functionals like B3LYP or ωB97X-D4 and basis sets such as 6-31G** or 6-311G*, can accurately predict bond lengths, bond angles, and dihedral angles. nih.govespublisher.comespublisher.com

In benzophenone and its derivatives, a key structural feature is the twist angle between the two phenyl rings. This torsion is a result of the balance between the delocalization of π-electrons across the molecule, which favors planarity, and steric hindrance between the ortho-hydrogens on the rings, which favors a non-planar conformation. A study on a series of substituted benzophenones revealed that these twist angles can vary significantly, from as low as 37.85° in 2,2′-dihydroxy-4,4′-dimethoxybenzophenone to as high as 83.72° in 2-amino-2′,5-dichlorobenzophenone. researchgate.net For this compound, DFT calculations would be crucial in determining the preferred rotational arrangement of the hydroxy-substituted phenyl ring and the phenoxy-substituted phenyl ring relative to the central carbonyl group.

| Computational Method | Application to Benzophenone Derivatives | Key Findings |

| DFT (B3LYP/6-31G**) | Geometry optimization | Determination of stable conformations and dihedral angles. espublisher.comespublisher.com |

| DFT (ωB97X-D4/6-311G*) | Frequency calculations | Prediction of vibrational spectra (IR and Raman). nih.gov |

| MOPAC (AM1) | Semi-empirical calculations | Rapid estimation of molecular conformations. researchgate.net |

Excited State Calculations and Spectroscopic Prediction

The absorption of ultraviolet (UV) light by benzophenone and its derivatives promotes the molecule to an electronically excited state, initiating various photophysical and photochemical processes. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the energies of these excited states and to simulate UV-Vis absorption spectra. espublisher.comespublisher.com

For benzophenone, the lowest energy electronic transitions are typically the n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, and the π→π* transition, involving the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. nih.gov The presence of substituents, such as the hydroxyl and phenoxy groups in this compound, is expected to significantly influence the energies of these transitions. The hydroxyl group, being an electron-donating group, is likely to cause a red-shift (shift to longer wavelengths) in the π→π* absorption band. Similarly, the phenoxy group's electronic effects would also modulate the absorption spectrum.

Experimental work on 4-hydroxybenzophenone (B119663) has shown that it acts as a UV absorber, effectively shielding the UV region between 200-400 nm. researchgate.net Computational studies using TD-DFT on related systems have successfully predicted absorption maxima, providing insights into the nature of the electronic transitions involved. espublisher.comespublisher.com For this compound, TD-DFT calculations would be invaluable in predicting its UV-Vis spectrum and understanding how the electronic character of the excited states is distributed across the molecule.

| Excited State Calculation Method | Application | Predicted Properties |

| TD-DFT | UV-Vis absorption spectra simulation | Absorption maxima (λmax) and oscillator strengths. espublisher.comespublisher.com |

| CASPT2 | High-accuracy excited state energies | Benchmarking of other methods and detailed analysis of electronic transitions. nih.gov |

| DFT/MRCI | Potential energy surfaces | Mapping reaction pathways in excited states. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are in constant motion at finite temperatures. Molecular dynamics (MD) simulations provide a means to explore the conformational space of a molecule over time by solving Newton's equations of motion. nih.govresearchgate.net

For a flexible molecule like this compound, which has several rotatable bonds (C-C bonds connecting the rings to the carbonyl, and the C-O-C ether linkage), MD simulations can reveal the accessible conformations and the energy barriers between them. Classical MD simulations, using force fields parameterized for organic molecules, can be employed to sample a wide range of conformations. The resulting trajectories can then be analyzed to identify the most populated conformational states and the dynamics of their interconversion.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, including tautomerism and processes occurring in the excited state.

Tautomerism, the migration of a proton between two or more sites in a molecule, is a potential phenomenon in this compound due to the presence of the hydroxyl group and the carbonyl oxygen. The enol (hydroxyphenyl) form is generally the more stable tautomer for simple phenols. However, the relative stability of tautomers can be influenced by the molecular environment and electronic factors. Computational methods, particularly DFT, can be used to calculate the relative energies of the keto-enol tautomers and the energy barrier for the tautomerization reaction. nih.gov While keto-enol tautomerism is a well-known concept, computational studies on complex systems have shown that some widely-used DFT functionals can struggle to accurately predict the energetics of tautomeric polymorphs, highlighting the need for careful method selection and validation. chemrxiv.org

Excited-state deprotonation is another important photochemical pathway for hydroxy-substituted aromatic compounds. Upon electronic excitation, the acidity of the phenolic proton in this compound is expected to increase significantly. This can lead to proton transfer to a nearby acceptor, either intramolecularly or to a solvent molecule. Computational studies can map out the potential energy surface for this excited-state proton transfer (ESPT) process, identifying the transition state and the products. Such investigations are crucial for understanding the photostability and photochemical reactivity of the compound.

Applications in Polymer Chemistry and Advanced Materials Science

4-Hydroxy-4'-phenoxybenzophenone as a Monomer Precursor for High-Performance Polymers

High-performance polymers are characterized by their exceptional thermal stability, mechanical strength, and chemical resistance. This compound serves as a critical building block in the synthesis of one of the most important classes of these materials: Poly(arylene ether ketones) (PAEKs).

Poly(arylene ether ketones) are a family of semi-crystalline thermoplastics known for their outstanding performance at elevated temperatures. The synthesis of PAEKs typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, a bisphenol is reacted with an activated aromatic dihalide in the presence of a weak base.

This compound can function as an A-B type monomer, where the hydroxyl group (A) can react with an activated halide on another monomer molecule (B). More commonly, it is used in conjunction with other monomers to impart specific properties to the resulting polymer. For instance, it can be copolymerized with other bisphenols and dihalo-benzophenones to create a wide array of PAEKs with tailored properties.

The general synthetic route involves the reaction of the potassium salt of this compound (formed in-situ by reaction with a base like potassium carbonate) with a dihalogenated benzophenone (B1666685) derivative. The phenoxy group in this compound enhances the solubility of the resulting polymer, making it easier to process.

A key reaction in the synthesis of PAEKs is the formation of the ether linkage through nucleophilic displacement of a halogen, typically fluorine or chlorine, from an activated aromatic ring. The presence of the electron-withdrawing ketone group in the benzophenone moiety activates the halide for displacement.

Table 1: Key Monomers in the Synthesis of PAEKs

| Monomer Name | Chemical Structure | Role in Polymerization |

| This compound | C₁₉H₁₄O₃ | A-B monomer or modifier |

| 4,4'-Difluorobenzophenone | C₁₃H₈F₂O | Dihalogenated monomer |

| Hydroquinone | C₆H₆O₂ | Bisphenol monomer |

| Bisphenol A | C₁₅H₁₆O₂ | Bisphenol monomer |

The polymerization of PAEKs from functionalized benzophenones is a step-growth polycondensation reaction. The mechanism is a bimolecular nucleophilic aromatic substitution. The rate of this reaction is influenced by several factors, including the nature of the solvent, the reaction temperature, and the electronic effects of the substituents on both the nucleophile (the phenolate) and the substrate (the aryl halide).

Research on the rates of reaction of substituted 4-halogenobenzophenones with the potassium salts of substituted 4-hydroxybenzophenones has shown that the reaction follows a second-order rate law. rsc.org The rate of displacement of fluorine is significantly higher than that of chlorine, which is why fluoro-substituted monomers are often preferred. rsc.org

The kinetics of these polycondensation reactions can be described by the following general rate equation:

Rate = k[Ar-O⁻][Ar'-X]

Where:

k is the rate constant

[Ar-O⁻] is the concentration of the phenolate (B1203915)

[Ar'-X] is the concentration of the aryl halide

The reaction rate is highly dependent on the electron-withdrawing or electron-donating nature of the substituents on the aromatic rings. For instance, electron-withdrawing groups on the aryl halide increase the rate of reaction, while electron-donating groups on the phenolate also increase the rate. The kinetics of polycondensation reactions involving aryl halides have been shown to fit a third-order rate law in some cases, suggesting a more complex mechanism involving cation activation of the carbon-halogen bond. rsc.orgrsc.org

Table 2: Factors Influencing PAEK Polymerization Kinetics

| Factor | Influence on Reaction Rate |

| Solvent | Aprotic polar solvents (e.g., sulfolane, NMP) are preferred to solvate the cation and facilitate the reaction. |

| Temperature | Higher temperatures increase the reaction rate but can also lead to side reactions. |

| Leaving Group | Fluorine is a better leaving group than chlorine, leading to faster reactions. rsc.org |

| Substituents | Electron-withdrawing groups on the aryl halide and electron-donating groups on the phenolate accelerate the reaction. rsc.org |

Integration into Functional Polymer Composites for Specific Applications

Beyond its role as a monomer, this compound and similar hydroxybenzophenones are incorporated into polymer matrices to create functional composites with specific, enhanced properties.

One of the most significant applications of hydroxybenzophenones is as UV absorbers. uvabsorber.com The benzophenone chromophore strongly absorbs ultraviolet radiation, particularly in the UV-A (315–400 nm) and UV-B (280–315 nm) regions. Upon absorbing a UV photon, the molecule is promoted to an excited electronic state. It then dissipates this energy through non-radiative pathways, such as heat, preventing the UV radiation from reaching and degrading the polymer matrix.

Composites containing hydroxybenzophenones can be fabricated by incorporating the additive into a polymer matrix, such as polyvinyl alcohol (PVA) or polyethylene. These composites exhibit excellent UV-shielding capabilities, making them suitable for applications like protective coatings, packaging films, and textiles. The hydroxyl group on the benzophenone can enhance its compatibility with the polymer matrix and in some cases, can be used to chemically graft the UV absorber onto the polymer backbone, preventing its migration or leaching over time.

Research on PVA composites with 4-hydroxybenzophenone (B119663) has demonstrated their effectiveness in blocking a significant portion of the UV spectrum. The UV-shielding performance is directly related to the concentration of the hydroxybenzophenone in the composite.

Table 3: UV Absorption Properties of a Representative Hydroxybenzophenone Composite

| Property | Value |

| UV Absorption Range | 200-400 nm |

| Mechanism of Action | Absorption of UV photons and dissipation as heat |

| Typical Polymer Matrices | Polyvinyl alcohol (PVA), Polyethylene (PE), Polypropylene (PP) |

| Applications | Protective coatings, packaging, textiles |

The performance of a polymer composite is critically dependent on the interactions at the interface between the filler or additive and the polymer matrix. The chemical structure of this compound allows for specific and favorable interfacial interactions.

The phenoxy group, being relatively non-polar, can engage in van der Waals interactions and π-π stacking with aromatic regions of the polymer matrix. These interactions contribute to better dispersion of the additive within the polymer.

The quality of these interfacial interactions directly influences the macroscopic properties of the composite. Stronger interactions lead to:

Improved Mechanical Strength: Better load transfer from the polymer matrix to the additive.

Enhanced Thermal Stability: Restricted polymer chain mobility at the interface.

Reduced Leaching: The additive is more securely anchored within the polymer matrix.

The study of the interfacial layer in polymer nanocomposites reveals that attractive interactions between the filler and the polymer can significantly slow down the dynamics of the polymer chains in this region, creating an interfacial layer with distinct properties from the bulk polymer.

Spectroscopic Characterization Methodologies in 4 Hydroxy 4 Phenoxybenzophenone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

No specific ¹H NMR or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal assignments for 4-Hydroxy-4'-phenoxybenzophenone, are available in the surveyed literature. Such data would be crucial for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom in the molecule's two aromatic rings and ether linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Detailed IR and Raman spectra for this compound, which would identify characteristic vibrational frequencies for key functional groups like the hydroxyl (-OH) stretch, carbonyl (C=O) stretch, and aryl-ether (C-O-C) stretches, have not been published. Analysis of these spectra would provide insight into the molecule's bond strengths and functional group interactions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

While the UV-Vis spectra of many benzophenone (B1666685) derivatives are known, the specific absorption maxima (λmax) and molar absorptivity (ε) values corresponding to the electronic transitions (e.g., π → π* and n → π*) for this compound are not documented. This information would be essential for understanding its photophysical properties and potential applications as a UV absorber.

Fluorescence Spectroscopy for Emission Characteristics and Excited State Interactions

There is no available research detailing the fluorescence emission spectrum, quantum yield, or studies of the excited state interactions of this compound. Such analysis would characterize the molecule's behavior after absorbing light, including its emissive properties and pathways for energy dissipation.

Advanced Topics and Emerging Research Fronts

Tautomerism Studies in 4-Hydroxybenzophenone (B119663) Derivatives

Tautomerism involves the chemical equilibrium between two or more interconvertible constitutional isomers, known as tautomers. In 4-hydroxybenzophenone and its derivatives, the most significant form of tautomerism is the keto-enol equilibrium. This process involves the migration of a proton and the shifting of bonding electrons, resulting in the coexistence of the ketone (keto) form and the corresponding vinyl alcohol (enol) form. The energy absorbed from UV radiation can facilitate the structural change from the keto to the enol form, which is a key aspect of the photostability of these compounds. researchgate.net

The equilibrium between the keto and enol tautomers is not static; it is highly influenced by the surrounding chemical environment, particularly the solvent. For most simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to the carbon-carbon double bond. libretexts.org However, structural factors such as conjugation, intramolecular hydrogen bonding, and aromaticity can stabilize the enol form. libretexts.orgmasterorganicchemistry.com

The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium. The effect is complex and can depend on the specific solute-solvent interactions.

Nonpolar Solvents : In nonpolar solvents like chloroform (B151607) or carbon tetrachloride, the enol form can be significantly stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. This reduces the interaction of the polar groups with the nonpolar solvent. masterorganicchemistry.comemerginginvestigators.orgnih.gov

Polar Protic Solvents : In polar protic solvents such as water or ethanol, the solvent molecules can form hydrogen bonds with both the keto and enol forms. This intermolecular hydrogen bonding can disrupt the intramolecular hydrogen bond that stabilizes the enol form, often shifting the equilibrium towards the keto form. masterorganicchemistry.comemerginginvestigators.org

The solvent-dependent equilibrium for various keto-enol systems is a well-documented phenomenon. emerginginvestigators.orgnih.govresearchgate.net For instance, studies on β-ketoamides show a significant shift in equilibrium populations based on the solvent used, with the enol form being more prevalent in less polar environments. core.ac.uk

| Solvent Type | Dominant Solute-Solvent Interaction | Effect on Intramolecular H-Bond | Favored Tautomer for Hydroxybenzophenones (General Trend) |

|---|---|---|---|

| Nonpolar (e.g., Chloroform, CCl4) | Minimal; promotes intramolecular bonding | Stabilized | Enol masterorganicchemistry.comnih.gov |

| Polar Aprotic (e.g., DMSO, Acetone) | Dipole-dipole; H-bond acceptor | Disrupted | Keto nih.gov |

| Polar Protic (e.g., Ethanol, Water) | Extensive intermolecular H-bonding | Disrupted | Keto masterorganicchemistry.com |

Spectroscopic techniques are indispensable for identifying and quantifying the keto and enol tautomers in equilibrium. UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods employed.

UV-Visible Spectroscopy : The keto and enol forms have distinct electronic structures and thus exhibit different absorption spectra. The enol form, with its extended conjugation, typically absorbs at longer wavelengths (a bathochromic or red shift) compared to the keto form. The absorption maxima for 4-hydroxybenzophenone are solvent-dependent, reflecting shifts in the tautomeric equilibrium. collectionscanada.gc.ca For example, a study on a 1,3,4-thiadiazole (B1197879) derivative showed that absorption bands characteristic of the keto tautomer were observed in nonpolar solvents, while the enol form predominated in polar solvents. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy can distinguish between the two tautomers by identifying their characteristic functional group vibrations.

Keto Form : Exhibits a strong absorption band for the C=O stretch (typically ~1630-1680 cm⁻¹) and a broad band for the phenolic O-H stretch (~3200-3600 cm⁻¹).

Enol Form : Shows a C=C stretching vibration (~1600-1650 cm⁻¹) and a characteristic intramolecularly hydrogen-bonded O-H stretch, which is often a very broad and shifted band.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for the unambiguous identification and quantification of tautomers.

¹H NMR : The enolic proton (O-H) gives a distinct signal, often at a downfield chemical shift (e.g., δ > 10 ppm), especially when involved in a strong intramolecular hydrogen bond. The vinylic proton of the enol form also has a characteristic chemical shift. The α-protons in the keto form have a different chemical environment and thus a different signal compared to any corresponding protons in the enol structure.

¹³C NMR : The carbonyl carbon of the keto form has a characteristic resonance in the δ 180-200 ppm range. In the enol form, this signal is absent and is replaced by signals for the sp²-hybridized carbons of the C=C-OH group, which appear at different chemical shifts.

| Spectroscopic Method | Keto Tautomer Signature | Enol Tautomer Signature |

|---|---|---|

| UV-Visible | Absorption at shorter wavelengths | Absorption at longer wavelengths (red-shifted) |

| IR | Strong C=O stretch (~1630-1680 cm⁻¹) | C=C stretch (~1600-1650 cm⁻¹), broad intramolecularly H-bonded O-H stretch |

| ¹H NMR | Signals for α-protons adjacent to C=O | Downfield enolic O-H signal (δ > 10 ppm), vinylic proton signal |

| ¹³C NMR | Carbonyl carbon signal (δ ~180-200 ppm) | Signals for sp² carbons of the C=C-OH group |

Microflow Chemistry Applications in Benzophenone (B1666685) Photochemical Transformations

Microflow chemistry, which utilizes microreactors with channel dimensions in the sub-millimeter range, has emerged as a powerful technology for conducting chemical reactions, including photochemical transformations. nih.gov The application of microreactors to benzophenone photochemistry offers significant advantages over traditional batch processes. A classic model reaction is the photoreduction of benzophenone to benzopinacol (B1666686) in the presence of a hydrogen donor like isopropanol (B130326). harvardapparatus.comresearchgate.net

The primary steps in this photochemical transformation are:

Absorption of UV light (around 350 nm) by benzophenone, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet diradical state.

The excited benzophenone diradical abstracts a hydrogen atom from the solvent (isopropanol), forming a benzhydrol radical and an isopropanol radical.

Two benzhydrol radicals then dimerize to form the final product, benzopinacol.

Microreactors enhance this process in several key ways: nih.govharvardapparatus.comresearchgate.net

Enhanced Light Penetration : The small path length of microchannels ensures uniform and efficient irradiation of the reaction mixture, even in optically dense solutions. This overcomes the limitations of light attenuation that occur in larger batch reactors. nih.govharvardapparatus.com

Precise Reaction Control : The flow rate can be precisely controlled, which dictates the residence time of the reactants in the irradiated zone, allowing for fine-tuning of the reaction extent. harvardapparatus.comresearchgate.net

Superior Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for efficient dissipation of heat, which is crucial for maintaining optimal reaction temperatures and preventing side reactions. nih.gov

Prevention of Clogging : Products with low solubility, like benzopinacol, can crystallize and clog traditional reactors. In a continuous-flow microreactor, the product is continuously removed from the reaction zone, with crystallization occurring downstream in a storage vessel, thus preventing fouling of the reactor. harvardapparatus.comresearchgate.net

Increased Safety and Efficiency : The small reaction volumes enhance safety when working with highly reactive intermediates. Studies have shown that the quantum yield of such reactions can be effectively improved in microreactor designs. harvardapparatus.com

These advantages make microflow photochemistry a promising tool for the synthesis and transformation of benzophenone derivatives, offering scalability, efficiency, and cleaner reaction profiles. nih.govharvardapparatus.com

Structure-Reactivity Relationships in Substituted Benzophenone Scaffolds

The reactivity of the benzophenone scaffold can be significantly modulated by the presence, position, and electronic nature of substituents on its aromatic rings. These structure-reactivity relationships are governed by a combination of electronic and steric effects, which influence the properties of the ground state, the stability of excited states, and the accessibility of the carbonyl group. learncbse.in

Electronic Effects : Substituents alter the electron density distribution within the molecule.

Electron-Donating Groups (EDGs) (e.g., -OH, -OCH₃, -NR₂): When placed at the ortho or para positions, EDGs increase the electron density on the carbonyl group through resonance. This can affect the energy of the n→π* transition, which is crucial for the photochemical reactivity of benzophenones.

Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -Cl): These groups decrease the electron density on the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack in ground-state reactions. learncbse.in In photochemical reactions, they can influence the energy levels and lifetimes of the excited states.

Steric Effects : The size and position of substituents can hinder the approach of reactants to the carbonyl group or alter the conformation of the molecule.

Ortho-Substitution : Bulky groups at the ortho positions (e.g., methyl, ethyl, tert-butyl) can force the phenyl rings to twist further out of planarity with the carbonyl group. researchgate.netresearchgate.net This twisting disrupts the π-system conjugation, which can lead to changes in the UV absorption spectrum (hypsochromic or blue shift) and alter the molecule's photochemical behavior. researchgate.net For example, the twist angle between the two aryl rings in benzophenone derivatives can range from as low as 38° to over 83°, depending on the substitution pattern. researchgate.netnih.gov

These relationships are critical in various applications. In medicinal chemistry, for instance, subtle changes to the substitution pattern on the benzophenone scaffold can dramatically alter binding affinity to biological targets like enzymes or receptors. acs.orgacs.org By strategically placing substituents, researchers can tune the molecule's properties to enhance potency, selectivity, or solubility. acs.org

Development of Novel Benzophenone-Based Functional Scaffolds for Advanced Chemical Processes

The benzophenone core is a versatile and robust scaffold that is widely utilized as a starting point for the synthesis of more complex and functional molecules for a range of advanced chemical applications. nih.govresearchgate.net Its chemical stability and predictable reactivity make it an ideal building block in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry : The benzophenone framework is a "privileged structure" found in numerous biologically active compounds. nih.gov By using molecular hybridization—combining the benzophenone scaffold with other known pharmacophores—chemists have developed novel derivatives with a wide array of therapeutic activities. mdpi.comnih.gov

Anti-inflammatory Agents : Novel benzophenones containing a thiazole (B1198619) moiety have been synthesized and shown to act as dual inhibitors of prostaglandin (B15479496) production and neutrophil recruitment, offering a potentially innovative mechanism for treating inflammation. mdpi.comnih.gov

Anti-HIV Agents : Benzophenone derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), a key class of drugs for treating HIV. acs.orgnih.gov

Anti-Alzheimer's Agents : Inspired by existing drugs, researchers have synthesized benzophenone-based molecules that act as acetylcholinesterase (AChE) inhibitors, a major target for the symptomatic treatment of Alzheimer's disease. nih.gov

Photoaffinity Labeling : Benzophenones are widely used as photoactivatable radical precursors in chemical biology. mdpi.com Upon irradiation with UV light (330–365 nm), they generate a diradical that can covalently cross-link with nearby molecules, allowing researchers to map out biological interactions in real-time. mdpi.com

Organic Synthesis and Materials : The benzophenone structure serves as a key intermediate in the synthesis of various organic compounds and functional materials. For example, 4-hydroxybenzophenone is a crucial intermediate for synthesizing estrogen receptor modulators like Ospemifene. google.com Its derivatives are also integral components of UV stabilizers, photoinitiators for polymerization, and ingredients in perfumes. nih.govguidechem.com The development of new synthetic methodologies, such as novel cross-coupling reactions, continues to expand the library of accessible benzophenone-based functional scaffolds. nih.govacs.org

Q & A

Q. What are the primary synthetic routes for 4-Hydroxy-4'-phenoxybenzophenone, and what critical parameters influence reaction yield?

- Methodological Answer : The Friedel-Crafts acylation is a key method, using anisoyl chloride and diphenyl oxide with aluminum chloride in carbon disulfide. Critical parameters include stoichiometric ratios (e.g., 1:1 molar ratio of reactants), reaction temperature (controlled to avoid side products), and catalyst activation (AlCl₃ purity and handling under anhydrous conditions). Post-synthesis purification via ethanol recrystallization ensures product integrity . Alternative pathways, such as hydroxylation of pre-functionalized benzophenones, may require protective groups (e.g., acetyl) to preserve phenolic moieties .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they identify?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups like phenolic -OH (broad peak ~3200–3600 cm⁻¹) and ketone C=O (~1650 cm⁻¹). Reference databases (e.g., NIST Chemistry WebBook) aid in peak assignment .

- NMR (¹H/¹³C) : Resolves aromatic substitution patterns (e.g., para-phenoxy vs. ortho/meta). Integration of proton signals quantifies substituent ratios .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., C₁₉H₁₄O₃, MW 290.3) and fragmentation patterns to validate synthetic intermediates .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C to detect decomposition.

- Photostability : UV-Vis exposure (e.g., 254 nm) to monitor degradation via HPLC.

- pH Sensitivity : Solubility and stability assays in buffers (pH 3–10) to identify optimal storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions may arise from:

- Binding Site Heterogeneity : Use competitive binding assays (e.g., fluorescence displacement with 1-NPN) to detect secondary binding sites .

- Impurity Profiles : Compare HPLC purity (>95%) and quantify byproducts (e.g., dihydroxy derivatives) using LC-MS .

- Cell Line Variability : Standardize assays across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled culture conditions .

Q. What advanced methodologies are used to study the binding affinity of this compound to biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.

- Molecular Dynamics Simulations : Model docking poses to predict binding modes and affinity trends .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Derivatization Strategy : Synthesize analogs with substituents at the hydroxy (e.g., methyl ethers) or phenoxy positions (e.g., halogenation) .

- Bioassay Prioritization : Screen derivatives for target-specific activity (e.g., enzyme inhibition, receptor antagonism) using high-throughput platforms.

- QSAR Modeling : Corrogate electronic (Hammett σ) and steric parameters (Taft constants) with bioactivity data to guide optimization .

Q. What are the best practices for evaluating the compound's potential toxicity in preclinical research?

- Methodological Answer :

- In Vitro Toxicity : Use MTT/Resazurin assays in hepatocytes (e.g., HepG2) to assess cytotoxicity (IC₅₀).

- Skin Sensitization : Follow OECD TG 442D guidelines with KeratinoSens™ assays for allergic response prediction.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify reactive metabolites via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.